N-(Cyclohexen-1-ylmethyl)prop-2-enamide
Description
N-(Cyclohexen-1-ylmethyl)prop-2-enamide is an acrylamide derivative characterized by a cyclohexenylmethyl substituent attached to the amide nitrogen. The cyclohexenyl group introduces unsaturation, influencing conformational flexibility and lipophilicity, which are critical for biological interactions and pharmacokinetics .
Properties
IUPAC Name |
N-(cyclohexen-1-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,6H,1,3-5,7-8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDGQTUCRUZUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexen-1-ylmethyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of cyclohexene with an appropriate amide precursor under controlled conditions. For instance, the direct synthesis of enamides via electrophilic activation of amides has been reported, employing a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: N-(Cyclohexen-1-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(Cyclohexen-1-ylmethyl)prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: The compound can be employed in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which N-(Cyclohexen-1-ylmethyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially influencing enzyme activity and cellular processes. Detailed studies on its mechanism of action are ongoing and may reveal further insights into its biological and chemical behavior.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
- N-(Cyclohexen-1-ylmethyl)prop-2-enamide : Features a cyclohexenylmethyl group (C₆H₉CH₂) attached to the amide nitrogen. The cyclohexene ring provides partial rigidity and moderate lipophilicity.
- Cinnamanilides (e.g., Compound 10) : Contain aromatic phenyl rings with halogen substitutions (e.g., 3-Fluoro-4-(trifluoromethyl)phenyl), enhancing π-π stacking and antimicrobial activity .
- Moupinamide: Includes phenolic and hydroxyphenyl groups, increasing polarity and solubility compared to cyclohexenyl derivatives .
- N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide : Polar hydroxyl and methoxy groups dominate, leading to higher hydrophilicity (logD ~1.5–2.0 inferred) .
Table 1: Structural and Physicochemical Comparison
*logP values estimated based on substituent contributions and evidence .
Antimicrobial Activity
- Cinnamanilides : Compound 10 (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide demonstrated bactericidal activity surpassing ampicillin against Staphylococcus aureus and MRSA. Meta- and para-substitutions on the anilide ring are critical for potency .
- This compound : Lacks aromatic substituents, likely reducing π-π interactions with bacterial targets. Antimicrobial activity may be lower but could exhibit unique selectivity due to cyclohexenyl hydrophobicity.
Anti-Inflammatory Effects
Physicochemical and ADMET Properties
Lipophilicity and Solubility
Metabolic Stability
- Cyclohexenyl Group : May undergo cytochrome P450-mediated oxidation, forming epoxides or diols. This contrasts with cinnamanilides, which are prone to hydrolytic cleavage of the amide bond .
- Methoxy/Hydroxy Groups : Increase Phase II metabolism (glucuronidation), shortening half-life compared to cyclohexenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
